N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyethyl)benzamide

physicochemical profiling drug-likeness BACE1 inhibitor SAR

N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyethyl)benzamide (CAS 865611-91-2) is a synthetic carbazole–benzamide hybrid featuring a 2-hydroxypropyl linker connecting the 9H‑carbazole nucleus to a tertiary benzamide bearing an N‑(2‑methoxyethyl) substituent. With a molecular formula of C₂₅H₂₆N₂O₃ and a molecular weight of 402.49 g mol⁻¹, the compound is a member of the broader N‑[3‑(9H‑carbazol‑9‑yl)‑2‑hydroxypropyl]‑arylcarboxamide family that has been investigated as β‑secretase 1 (BACE1) inhibitors for Alzheimer’s disease.

Molecular Formula C25H26N2O3
Molecular Weight 402.494
CAS No. 865611-91-2
Cat. No. B2923041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyethyl)benzamide
CAS865611-91-2
Molecular FormulaC25H26N2O3
Molecular Weight402.494
Structural Identifiers
SMILESCOCCN(CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O)C(=O)C4=CC=CC=C4
InChIInChI=1S/C25H26N2O3/c1-30-16-15-26(25(29)19-9-3-2-4-10-19)17-20(28)18-27-23-13-7-5-11-21(23)22-12-6-8-14-24(22)27/h2-14,20,28H,15-18H2,1H3
InChIKeyOSRPOZMJHCAUSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyethyl)benzamide (CAS 865611-91-2): Structural Class, Physicochemical Profile, and Procurement Context


N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyethyl)benzamide (CAS 865611-91-2) is a synthetic carbazole–benzamide hybrid featuring a 2-hydroxypropyl linker connecting the 9H‑carbazole nucleus to a tertiary benzamide bearing an N‑(2‑methoxyethyl) substituent . With a molecular formula of C₂₅H₂₆N₂O₃ and a molecular weight of 402.49 g mol⁻¹, the compound is a member of the broader N‑[3‑(9H‑carbazol‑9‑yl)‑2‑hydroxypropyl]‑arylcarboxamide family that has been investigated as β‑secretase 1 (BACE1) inhibitors for Alzheimer’s disease [1]. Predicted physicochemical parameters (ACD/LogP = 4.25, LogD₅.₅ = 4.20, topological polar surface area = 55 Ų, zero Rule‑of‑Five violations) indicate favorable drug‑like properties and distinguish it from closely related N‑phenyl and N‑(2‑phenylethyl) analogs .

Why Close Analogs of N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyethyl)benzamide Cannot Be Assumed Interchangeable in BACE1-Focused Screening Cascades


Within the N‑[3‑(9H‑carbazol‑9‑yl)‑2‑hydroxypropyl]‑arylcarboxamide scaffold, relatively minor alterations to the amide nitrogen substituent produce pronounced differences in BACE1 inhibitory potency. The N‑(2‑phenylethyl) analog exhibits a BACE1 IC₅₀ of 4.8 μM [1], while the N‑phenyl‑4‑methoxy and N‑phenyl‑3,4‑dichloro congeners achieve IC₅₀ values of 3.8 μM and 2.5 μM, respectively [2]. Further substitution of the carboxamide for a sulfonamide lowers IC₅₀ into the 1.6–1.9 μM range [3]. These data demonstrate that the nature of the N‑substituent directly modulates target engagement, and that N‑(2‑methoxyethyl)benzamide 865611‑91‑2—bearing a hydrogen‑bond‑capable ether side chain absent in all reported comparators—cannot be treated as a generic replacement for any other family member without experimental verification.

Quantitative Differential Evidence for N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyethyl)benzamide (865611-91-2) Versus Closest Structural Analogs


N-(2-Methoxyethyl) Substituent Confers a Distinct Physicochemical Signature Relative to the N-(2-Phenylethyl) Analog

The target compound replaces the terminal phenyl ring present in the most closely tested analog (N‑(2‑phenylethyl)benzamide; BACE1 IC₅₀ = 4.8 μM [1]) with a methoxy group, introducing an additional hydrogen‑bond acceptor and reducing logP. Predicted ACD/LogP for 865611‑91‑2 is 4.25 and ACD/LogD₅.₅ is 4.20, with a topological polar surface area (TPSA) of 55 Ų and zero Rule‑of‑Five violations . The N‑(2‑phenylethyl) analog is expected to have a higher logP (estimated ~5.0 based on the additive contribution of the –CH₂CH₂Ph fragment vs. –CH₂CH₂OCH₃) and a lower TPSA, making 865611‑91‑2 the more polar and potentially more soluble member of the pair.

physicochemical profiling drug-likeness BACE1 inhibitor SAR

Class-Level BACE1 Inhibitory Activity Provides a Baseline Expectation for 865611-91-2 Within the Arylcarboxamide Scaffold

The arylcarboxamide scaffold to which 865611‑91‑2 belongs has been systematically evaluated for BACE1 inhibition. The most potent analog reported in the original series, N‑[3‑(9H‑carbazol‑9‑yl)‑2‑hydroxypropyl]‑3,4‑dichloro‑N‑phenylbenzamide, achieved an IC₅₀ of 2.5 μM, while the 4‑methoxy analog reached 3.8 μM [1]. The N‑(2‑phenylethyl)benzamide analog—the closest N‑substituent comparator to the methoxyethyl group—showed an IC₅₀ of 4.8 μM [2]. All members of this class bind BACE1 via a conserved hydrogen‑bond network involving the catalytic Asp228 and the flap residue Thr71, with the carbazole moiety engaging a hydrophobic pocket formed by Tyr198, Ile226, Thr329, and Val332 [2]. The sulfonamide‑based derivatives subsequently improved IC₅₀ to 1.6–1.9 μM [3], demonstrating that the amide‑to‑sulfonamide switch enhances potency but also alters the selectivity profile.

BACE1 inhibition Alzheimer's disease carbazole SAR

Predicted Blood–Brain Barrier Penetration Potential Aligns with CNS Drug Discovery Requirements

The carbazole‑containing arylcarboxamide series was explicitly noted for promising blood–brain barrier (BBB) penetration predictions [1]. The target compound 865611‑91‑2, with an ACD/LogP of 4.25, a moderate TPSA of 55 Ų, and zero Rule‑of‑Five violations , fits within the established CNS drug‑likeness space (typically TPSA < 70 Ų and LogP 2–5). The presence of the 2‑methoxyethyl group provides a balanced polarity profile: more polar than the N‑(2‑phenylethyl) analog (estimated TPSA ~35–40 Ų) yet still within CNS‑penetrant territory, offering a distinct physicochemical compromise for programs optimizing both CNS exposure and solubility.

blood-brain barrier CNS drug discovery ADME prediction

Methoxyethyl Side Chain Offers a Differentiated Metabolic Liability Profile Relative to Phenylethyl and N-Phenyl Comparators

The N‑(2‑methoxyethyl) substituent present in 865611‑91‑2 introduces an ether oxygen that alters the predicted metabolic soft spots compared to the N‑(2‑phenylethyl) analog (BACE1 IC₅₀ = 4.8 μM [1]). The phenylethyl group is susceptible to benzylic hydroxylation and subsequent oxidation by CYP450 enzymes, while the methoxyethyl group may undergo O‑dealkylation, a distinct metabolic pathway. Additionally, the methoxyethyl side chain eliminates the potential for quinone‑imine reactive metabolite formation associated with aniline‑type N‑phenyl substituents present in the 3,4‑dichloro‑N‑phenyl and 4‑methoxy‑N‑phenyl analogs (IC₅₀ = 2.5 μM and 3.8 μM, respectively [2]). This structural feature makes 865611‑91‑2 a valuable comparator for medicinal chemistry programs seeking to decouple BACE1 potency from specific metabolic liabilities.

metabolic stability cytochrome P450 amide nitrogen substituent SAR

Commercial Availability at Defined Purity Enables Reproducible SAR Studies Without In-House Synthesis

Unlike the N‑(2‑phenylethyl) and sulfonamide analogs, which are primarily available through custom synthesis, 865611‑91‑2 is stocked by multiple commercial vendors at ≥95% purity with a defined molecular identity (CAS 865611‑91‑2, MF C₂₅H₂₆N₂O₃) and full analytical characterization . This off‑the‑shelf availability reduces lead time from weeks (custom synthesis) to days (direct procurement), directly accelerating iterative SAR cycles in BACE1 inhibitor programs. The compound's unique N‑(2‑methoxyethyl)benzamide architecture—which combines a tertiary amide with an ether‑containing side chain—is not represented in the published BACE1 carbazole literature, making it a genuinely unexplored chemotype within this clinically validated scaffold family [1][2].

chemical procurement purity specification SAR reproducibility

High-Impact Application Scenarios for N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyethyl)benzamide (865611-91-2)


BACE1 Inhibitor Lead Optimization and Structure–Activity Relationship Expansion

The compound serves as an unexplored variation within the N‑[3‑(9H‑carbazol‑9‑yl)‑2‑hydroxypropyl]‑arylcarboxamide BACE1 inhibitor class. With close analogs demonstrating IC₅₀ values between 1.6 and 4.8 μM [1][2], 865611‑91‑2 can be directly screened to determine whether the N‑(2‑methoxyethyl) substituent improves or retains potency relative to the N‑(2‑phenylethyl) (4.8 μM) and N‑phenyl‑substituted (2.5–3.8 μM) analogs. Its differentiated metabolic liability profile and higher polarity make it a valuable tool for dissecting the contributions of the amide nitrogen substituent to BACE1 affinity, selectivity, and ADME properties.

CNS Drug Discovery Programs Requiring Balanced Lipophilicity and Permeability

With a predicted ACD/LogP of 4.25 and a TPSA of 55 Ų [1], 865611‑91‑2 resides within the CNS drug‑likeness space and is a more polar alternative to the N‑(2‑phenylethyl) analog (estimated LogP ~5.0). The BBB penetration predictions for the arylcarboxamide scaffold are promising [2], making this compound a suitable candidate for cellular BBB models (e.g., MDCK‑MDR1, hCMEC/D3) to directly quantify its permeability and efflux ratio relative to comparator aryl carboxamides and sulfonamides.

Carbazole Scaffold Selectivity Profiling Across Aspartyl Protease Panels

The carbazole‑containing arylcarboxamide scaffold binds BACE1 through specific interactions with the catalytic aspartate dyad (Asp228) and the flap residue Thr71 [1]. 865611‑91‑2 can be screened against a panel of aspartyl proteases (e.g., BACE2, cathepsin D, cathepsin E, pepsin, renin) to establish selectivity fingerprints for the methoxyethyl‑substituted benzamide architecture. This selectivity data is critical because BACE2 inhibition has been linked to pigmentation phenotypes, and cathepsin D knockout is embryonically lethal, making off‑target aspartyl protease inhibition a key safety concern for BACE1‑targeted Alzheimer's therapies.

Chemical Probe for Investigating the Role of the Amide Nitrogen Substituent in BACE1 Flap Dynamics

Molecular docking studies indicate that the N‑phenylbenzamide region of the arylcarboxamide series interacts with the BACE1 flap residues Phe108, Ile118, Trp115, and Thr232 [1]. The 2‑methoxyethyl group of 865611‑91‑2, with its conformationally flexible ether side chain, may differentially modulate flap dynamics compared to the rigid aromatic N‑phenyl or N‑phenylethyl substituents. This compound can be used in X‑ray crystallography or cryo‑EM studies to determine whether the methoxyethyl group induces a novel flap conformation, potentially informing the design of next‑generation BACE1 inhibitors with improved residence times.

Quote Request

Request a Quote for N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.